molecular formula C15H20O3 B1262627 Rupestonic acid

Rupestonic acid

Cat. No.: B1262627
M. Wt: 248.32 g/mol
InChI Key: ZFHSKBJBODQVBX-AXTRIDKLSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

Rupestonic acid can be synthesized through various chemical routes. One method involves the esterification of this compound using dimethyl sulfate to form methyl rupestonate, followed by Davis oxidation in the presence of lithium bis(trimethylsilyl)amide and camphorylsulfonyl oxaziridine . Another approach involves the asymmetric synthesis of this compound, which allows for the production of optically pure compounds .

Industrial Production Methods

Industrial production of this compound typically involves the extraction from dried whole Artemisia rupestris L. using microwave extraction and supercritical fluid extraction techniques. The extracted compound is then purified using column chromatography to obtain high-purity this compound .

Comparison with Similar Compounds

Rupestonic acid is unique among sesquiterpenes due to its diverse biological activities. Similar compounds include:

These compounds share structural similarities with this compound but differ in their specific biological activities and potency.

Biological Activity

Rupestonic acid, a bioactive compound derived from Artemisia rupestris L. , has garnered significant attention in recent years due to its diverse biological activities, particularly in the fields of antiviral and anticancer research. This article provides a comprehensive overview of the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and recent research findings.

Overview of this compound

This compound is classified as a sesquiterpene and is primarily isolated from the traditional Chinese medicinal herb Artemisia rupestris L. . This plant has been used for centuries for its medicinal properties, including anti-inflammatory, antitumor, and antiviral effects. Recent studies have highlighted the potential of this compound and its derivatives in treating various diseases, particularly viral infections and cancer.

  • Inhibition of Hepatitis B Virus (HBV) :
    • A derivative of this compound, YZH-106 , has been shown to inhibit the secretion of Hepatitis B surface antigen (HBsAg) and viral replication in hepatocytes. The compound promotes lysosomal degradation of viral proteins by binding to the PreS2 domain of L- and M-HBsAg, preventing their entry into the endoplasmic reticulum (ER) .
  • Anti-influenza Activity :
    • This compound exhibits potent activity against influenza viruses. Various derivatives have been synthesized to enhance this activity. For instance, certain analogues demonstrated IC50 values as low as 0.69 μg/mL against influenza A (H1N1 and H3N2) . The structure-activity relationship (SAR) indicates that modifications to the chemical structure can significantly impact antiviral potency .

Data Table: Antiviral Potency of this compound Derivatives

CompoundVirus TypeIC50 (μg/mL)Reference
YZH-106HBVNot specified
3pInfluenza A (H1N1)0.69
3oInfluenza BNot specified
13 (allyl group)Influenza A (H1N1)4.27
Dihydrogen amide 3Influenza B5.5

Antitumor Activity

This compound has also demonstrated promising anticancer properties:

  • In Vitro Studies :
    • Research involving the MDA-MB-231 cell line (triple-negative breast cancer) showed that this compound could inhibit cell proliferation with an inhibition rate of 86.5% at a concentration of 20 μM . This suggests that this compound may induce apoptosis or inhibit essential survival pathways in cancer cells.
  • Fluorescent Probe Development :
    • Recent studies have developed a fluorescent probe incorporating this compound for use in antitumor theragnostic systems. This probe exhibited favorable cytotoxic properties and cellular imaging capabilities, indicating potential applications in cancer diagnosis and therapy .

Case Study: Hepatitis B Treatment

In a controlled study, YZH-106 was administered to HepG2.2.15 cells, which stably express HBV. The results indicated a significant reduction in both HBsAg and HBeAg secretion in a dose-dependent manner without adversely affecting cell proliferation at lower concentrations .

Case Study: Influenza Virus Inhibition

A series of synthesized derivatives were tested against influenza viruses in MDCK cell cultures, revealing that specific structural modifications led to enhanced antiviral activity compared to standard treatments like Ribavirin and Oseltamivir .

Properties

IUPAC Name

2-[(5R,8S,8aS)-3,8-dimethyl-2-oxo-4,5,6,7,8,8a-hexahydro-1H-azulen-5-yl]prop-2-enoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20O3/c1-8-4-5-11(9(2)15(17)18)6-13-10(3)14(16)7-12(8)13/h8,11-12H,2,4-7H2,1,3H3,(H,17,18)/t8-,11+,12-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZFHSKBJBODQVBX-AXTRIDKLSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCC(CC2=C(C(=O)CC12)C)C(=C)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]1CC[C@H](CC2=C(C(=O)C[C@@H]12)C)C(=C)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

248.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.